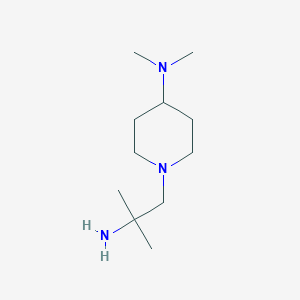
1-(2-amino-2-methylpropyl)-N,N-dimethylpiperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-amino-2-methylpropyl)-N,N-dimethylpiperidin-4-amine is an organic compound with a complex structure that includes a piperidine ring substituted with an amino group and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-amino-2-methylpropyl)-N,N-dimethylpiperidin-4-amine typically involves the combination of isobutene, chlorine, and methyl cyanide in specific weight ratios. The reaction proceeds through the formation of N-[1-(chloromethyl)propyl] acetyl chloroamine, which undergoes hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves fewer steps, lower costs, and higher product purity, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1-(2-amino-2-methylpropyl)-N,N-dimethylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The amino and dimethylamino groups can participate in substitution reactions, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
1-(2-amino-2-methylpropyl)-N,N-dimethylpiperidin-4-amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-amino-2-methylpropyl)-N,N-dimethylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-1-propanol: A structurally similar compound with different functional groups.
3-(Methylamino)propylamine: Another related compound with similar chemical properties
Uniqueness
1-(2-amino-2-methylpropyl)-N,N-dimethylpiperidin-4-amine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
Molecular Formula |
C11H25N3 |
|---|---|
Molecular Weight |
199.34 g/mol |
IUPAC Name |
1-(2-amino-2-methylpropyl)-N,N-dimethylpiperidin-4-amine |
InChI |
InChI=1S/C11H25N3/c1-11(2,12)9-14-7-5-10(6-8-14)13(3)4/h10H,5-9,12H2,1-4H3 |
InChI Key |
RBDGEDBCESXCCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN1CCC(CC1)N(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















